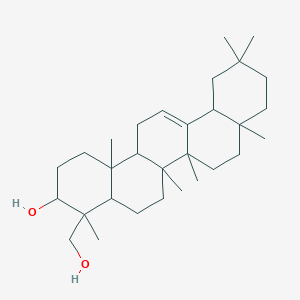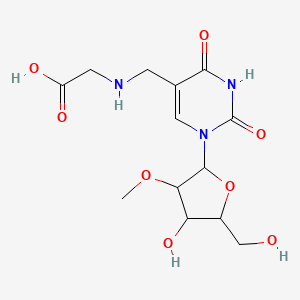
2'-O-Methyl-5-(carboxymethylaminomethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine is a modified nucleoside derivative of uridine. This compound is characterized by the presence of a carboxymethylaminomethyl group at the 5-position and a methyl group at the 2’-O position of the ribose moiety. It is primarily found in transfer RNA (tRNA) and plays a crucial role in the accurate decoding of genetic information during protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-(carboxymethylaminomethyl)uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or benzoyl protecting groups.
Introduction of the carboxymethylaminomethyl group: This is achieved through a nucleophilic substitution reaction, where a suitable carboxymethylaminomethylating agent is used.
Methylation at the 2’-O position: The protected uridine derivative is then methylated at the 2’-O position using a methylating agent such as methyl iodide.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 2’-O-Methyl-5-(carboxymethylaminomethyl)uridine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxymethylaminomethyl group to a hydroxymethylaminomethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-O-Methyl-5-(carboxymethylaminomethyl)uridine .
Aplicaciones Científicas De Investigación
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleic acid interactions.
Biology: The compound is crucial in studying the role of tRNA modifications in genetic code translation and protein synthesis.
Medicine: It has potential therapeutic applications in the treatment of genetic disorders and as a biomarker for certain diseases.
Industry: The compound is used in the development of nucleic acid-based technologies and as a standard in analytical chemistry
Mecanismo De Acción
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine exerts its effects by modifying the wobble position of tRNA, thereby enhancing the accuracy of codon recognition during translation. The carboxymethylaminomethyl group facilitates non-Watson-Crick base pairing, expanding the decoding capabilities of tRNA. The methylation at the 2’-O position stabilizes the tRNA structure, ensuring efficient and accurate protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-(carboxymethylaminomethyl)uridine: Lacks the 2’-O-methyl group but has similar functional properties.
5-carboxymethylaminomethyl-2-thiouridine: Contains a thiol group at the 2-position instead of a hydroxyl group.
5-carboxymethylaminomethyl-2’-O-methyluridine 5’-monophosphate: A phosphorylated derivative of the compound
Uniqueness
2’-O-Methyl-5-(carboxymethylaminomethyl)uridine is unique due to its dual modification at the 5-position and the 2’-O position, which provides enhanced stability and decoding capabilities compared to its analogs. This makes it particularly valuable in studies of tRNA function and genetic code translation .
Propiedades
Fórmula molecular |
C13H19N3O8 |
|---|---|
Peso molecular |
345.31 g/mol |
Nombre IUPAC |
2-[[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O8/c1-23-10-9(20)7(5-17)24-12(10)16-4-6(2-14-3-8(18)19)11(21)15-13(16)22/h4,7,9-10,12,14,17,20H,2-3,5H2,1H3,(H,18,19)(H,15,21,22) |
Clave InChI |
SFFCQAIBJUCFJK-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


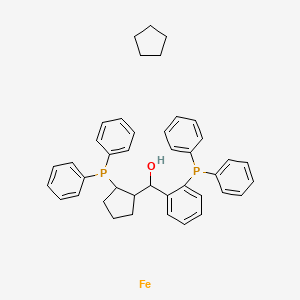
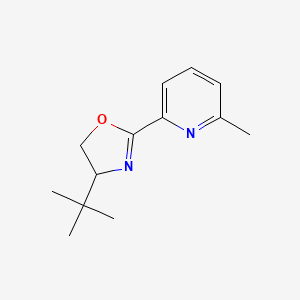
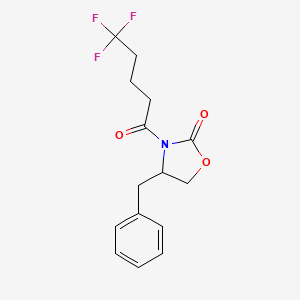
![4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396306.png)
![(3-hydroxy-10,13-dimethyl-2-morpholino-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13396308.png)

![Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B13396322.png)
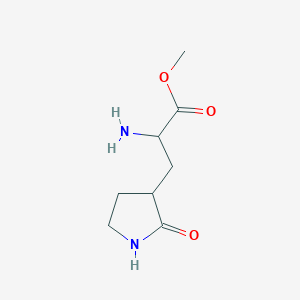
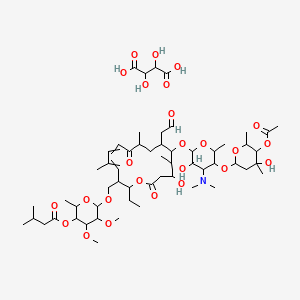
![6-[6-carboxy-2-[[11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13396342.png)
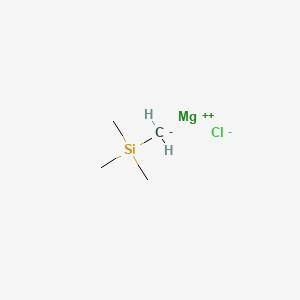
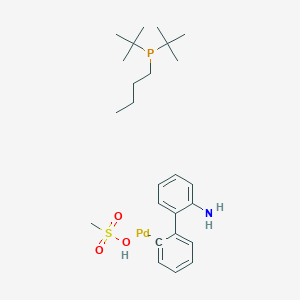
![(6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13396370.png)
